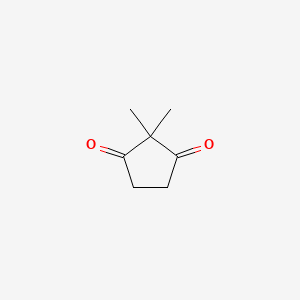

2,2-Dimethyl-1,3-cyclopentanedione

Description

BenchChem offers high-quality 2,2-Dimethyl-1,3-cyclopentanedione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,3-cyclopentanedione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylcyclopentane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXVZVJNSRQRUTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90192100 | |

| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3883-58-7 | |

| Record name | 2,2-Dimethyl-1,3-cyclopentanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3883-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003883587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclopentanedione, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90192100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2,2-Dimethyl-1,3-cyclopentanedione: An In-depth Technical Guide

This technical guide provides a detailed overview of the primary synthesis methods for 2,2-dimethyl-1,3-cyclopentanedione, a valuable intermediate in the development of various organic compounds. The content is tailored for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic pathways.

Core Synthesis Methodologies

The synthesis of 2,2-dimethyl-1,3-cyclopentanedione is predominantly achieved through two effective routes: the methylation of 2-methyl-1,3-cyclopentanedione (B45155) and the reaction of a ketal with 1,2-bis(trimethylsilyloxy)cyclobutene (B91658). Both methods offer distinct advantages and are detailed below.

Method 1: Alkylation of 2-Methyl-1,3-cyclopentanedione

This widely utilized method involves the direct methylation of 2-methyl-1,3-cyclopentanedione using an alkylating agent such as iodomethane (B122720) in the presence of a base. This approach is efficient and yields the desired product in high purity.

Experimental Protocol:

A detailed experimental protocol for this method has been reported, demonstrating a high yield of 2,2-dimethyl-1,3-cyclopentanedione.[1]

-

Materials:

-

2-Methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol)

-

Iodomethane (6.0 mL, 96.4 mmol)

-

Potassium hydroxide (B78521) (KOH) (5.097 g, 90.8 mmol)

-

Dioxane (75 mL)

-

Water (25 mL)

-

10% Hydrochloric acid (HCl) (50 mL)

-

Saturated sodium bicarbonate (NaHCO₃) solution (150 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

A solution of 2-methyl-1,3-cyclopentanedione and iodomethane is prepared.

-

A solution of KOH in a water/dioxane mixture is added to the initial mixture.

-

The reaction mixture is heated to reflux for 5 hours.

-

To drive the reaction to completion, additional portions of KOH and iodomethane in a water/dioxane solution are added, and the mixture is refluxed for another 3 hours, followed by stirring overnight at room temperature.

-

A final addition of KOH and iodomethane solution is made, and the mixture is refluxed for 4 hours.

-

After cooling, the reaction mixture is extracted with ether.

-

The combined ether extracts are evaporated, and the residue is treated with 10% HCl and heated to boiling.

-

After cooling, the mixture is neutralized with a saturated NaHCO₃ solution and extracted with dichloromethane.

-

The combined dichloromethane extracts are dried over MgSO₄, filtered, and evaporated to yield the crude product.

-

-

Yield: The reported yield for this method is 93% of 2,2-dimethyl-1,3-cyclopentanedione as a brown oily product, which can be used in subsequent reactions without further purification.[1]

Method 2: Geminal Acylation of a Ketal

This method provides an alternative route to 2,2-disubstituted 1,3-cyclopentanediones through the reaction of a ketal with 1,2-bis(trimethylsilyloxy)cyclobutene in the presence of a Lewis acid catalyst.[2][3]

Experimental Protocol:

The general procedure involves the addition of 1,2-bis(trimethylsilyloxy)cyclobutene to a solution of the ketal and a Lewis acid in a suitable solvent at low temperature.

-

Materials:

-

2,2,5,5-Tetramethyl-1,3-dioxane (B15496140) (ketal precursor)

-

1,2-Bis(trimethylsilyloxy)cyclobutene

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Dichloromethane (CH₂Cl₂)

-

-

General Procedure:

-

A solution of the ketal and freshly distilled boron trifluoride etherate (10-15 equivalents) in dichloromethane is cooled to -78°C.

-

A solution of 1,2-bis(trimethylsilyloxy)cyclobutene (2-3 equivalents) in dichloromethane is added dropwise over 5-10 minutes.

-

The reaction mixture is stirred for approximately 12 hours, during which it is allowed to warm to room temperature.

-

An aqueous work-up is performed.

-

The final product is purified by flash column chromatography.

-

-

Yield: The synthesis of 2,2-dimethyl-1,3-cyclopentanedione from 2,2,5,5-tetramethyl-1,3-dioxane using this method resulted in a 68% yield.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the described synthesis methods of 2,2-dimethyl-1,3-cyclopentanedione.

| Method | Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) | Reference |

| Alkylation | 2-Methyl-1,3-cyclopentanedione, Iodomethane | KOH | 93 | [1] |

| Geminal Acylation | 2,2,5,5-Tetramethyl-1,3-dioxane, 1,2-Bis(trimethylsilyloxy)cyclobutene | BF₃·Et₂O | 68 | [2] |

Synthesis Pathway Visualizations

The following diagrams illustrate the chemical transformations involved in the primary synthesis routes for 2,2-dimethyl-1,3-cyclopentanedione.

Caption: Alkylation of 2-methyl-1,3-cyclopentanedione to yield the dimethylated product.

Caption: Synthesis via geminal acylation of a ketal followed by rearrangement.

Precursor Synthesis: 2-Methyl-1,3-cyclopentanedione

For completeness, it is pertinent to mention the synthesis of the precursor, 2-methyl-1,3-cyclopentanedione, which is a key starting material for the alkylation method. Several methods for its preparation have been documented, including the base-promoted cyclization of ethyl 4-oxohexanoate and the condensation of succinic acid with propionyl chloride in the presence of aluminum chloride.[4] These methods provide an experimentally straightforward route to obtaining large quantities of this crucial intermediate from inexpensive starting materials.[5]

References

2,2-Dimethyl-1,3-cyclopentanedione CAS number 3883-58-7

An In-depth Technical Guide to 2,2-Dimethyl-1,3-cyclopentanedione (CAS 3883-58-7)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2,2-Dimethyl-1,3-cyclopentanedione (CAS 3883-58-7), a cyclic β-dicarbonyl compound. It serves as a crucial intermediate in synthetic organic chemistry, offering a valuable scaffold for constructing more complex molecular architectures.[1] This guide details its chemical and physical properties, provides a thorough experimental protocol for its synthesis, summarizes available spectroscopic data, and discusses its applications. While direct biological signaling pathways for this specific molecule are not extensively documented, the broader class of 1,3-cyclopentanedione (B128120) derivatives shows significant potential in medicinal chemistry, acting as versatile scaffolds for biologically active molecules.[2]

Chemical and Physical Properties

2,2-Dimethyl-1,3-cyclopentanedione is a diketone with a five-membered ring structure. Its key identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 3883-58-7 | [1][3][4][5] |

| IUPAC Name | 2,2-dimethylcyclopentane-1,3-dione | [6][7] |

| Molecular Formula | C₇H₁₀O₂ | [1][4][6] |

| SMILES | CC1(C(=O)CCC1=O)C | [1] |

| InChI | InChI=1S/C7H10O2/c1-7(2)5(8)3-4-6(7)9/h3-4H2,1-2H3 | [1][4][7] |

| InChIKey | VXVZVJNSRQRUTI-UHFFFAOYSA-N | [1][4][7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 126.15 g/mol | [4][6] |

| Exact Mass | 126.06808 g/mol | [4][6] |

| Topological Polar Surface Area | 34.1 Ų | [1][6] |

| Physical Form | Solid | [7] |

| Storage Temperature | Inert atmosphere, room temperature | [7] |

Synthesis and Experimental Protocols

The primary application of 2,2-Dimethyl-1,3-cyclopentanedione is as a building block in organic synthesis.[1] Its preparation is well-documented, typically involving the methylation of a precursor.

Experimental Protocol: Synthesis from 2-Methyl-1,3-cyclopentanedione (B45155)

This protocol is adapted from the literature procedure reported by Agosta, W.C., and Smith, A.B. (1970).[3]

Objective: To synthesize 2,2-Dimethyl-1,3-cyclopentanedione via exhaustive methylation of 2-methyl-1,3-cyclopentanedione.

Reagents and Materials:

-

2-Methyl-1,3-cyclopentanedione (89.4 mmol)

-

Iodomethane (B122720) (Initial: 96.4 mmol; subsequent additions as noted)

-

Potassium Hydroxide (KOH) (Initial: 90.8 mmol; subsequent additions as noted)

-

Dioxane

-

Water

-

10% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Diethyl ether (Et₂O)

-

Magnesium Sulfate (MgSO₄)

-

Standard reflux and extraction glassware

Procedure:

-

A solution of 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol) and iodomethane (6.0 mL, 96.4 mmol) is prepared.[3]

-

This mixture is combined with a solution of KOH (5.097 g, 90.8 mmol) in a water (25 mL)/dioxane (75 mL) solvent mixture.[3]

-

The reaction mixture is heated to reflux for 5 hours.[3]

-

Following the initial reflux, a solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL)/dioxane (15 mL) is added, and the mixture is refluxed for an additional 3 hours.[3]

-

The reaction is then stirred overnight at room temperature.[3]

-

A final addition of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL)/dioxane (15 mL) is made, and the mixture is heated to reflux for 4 hours to ensure the reaction goes to completion.[3]

Work-up and Purification:

-

After cooling to room temperature, the reaction mixture is extracted with diethyl ether (1 x 100 mL, then 3 x 75 mL).[3]

-

The combined ether extracts are evaporated to yield a residue.[3]

-

This residue is mixed with 10% HCl (50 mL) and heated to boiling in an oil bath at 120°C for approximately 15 minutes.[3][8]

-

After cooling again to room temperature, the acidic solution is carefully neutralized with a saturated NaHCO₃ solution (150 mL).[3][8]

-

The neutralized aqueous layer is extracted with dichloromethane (4 x 75 mL).[3][8]

-

The combined dichloromethane solutions are dried over MgSO₄, filtered, and the solvent is evaporated to yield the final product.[3][8]

Yield: This procedure affords 2,2-dimethylcyclopentane-1,3-dione as a brown oil with a high yield (approx. 93%). The product can often be used in subsequent reactions without further purification.[3][8]

Visualization of Synthesis Workflow

Caption: Synthetic workflow for 2,2-Dimethyl-1,3-cyclopentanedione.

Spectroscopic Data

The structure of 2,2-Dimethyl-1,3-cyclopentanedione can be confirmed using standard spectroscopic techniques. Data is publicly available through various databases.

Table 3: Summary of Available Spectroscopic Data

| Technique | Nucleus / Method | Solvent | Source Database |

| NMR Spectroscopy | ¹H NMR | CDCl₃ | SpectraBase[9] |

| NMR Spectroscopy | ¹³C NMR | - | PubChem[6] |

| Mass Spectrometry | GC-MS (Electron Ionization) | - | SpectraBase, NIST WebBook[4][10] |

| Infrared Spectroscopy | FTIR | - | SpectraBase[4] |

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two equivalent methyl groups and the two equivalent methylene (B1212753) groups of the cyclopentane (B165970) ring.[9]

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[4][10]

Applications and Biological Relevance

The primary documented role of 2,2-Dimethyl-1,3-cyclopentanedione is as a versatile intermediate in organic synthesis.[1] Its diketone functionality allows for specific enolate chemistry, making it a valuable precursor for generating more complex molecules for potential use in pharmaceuticals and agrochemicals.[1]

While no specific signaling pathways or direct drug development applications have been elucidated for 2,2-Dimethyl-1,3-cyclopentanedione itself, the broader class of 1,3-cyclopentanedione derivatives is of significant interest to medicinal chemists.[2] These scaffolds have been explored for a range of therapeutic applications, including anticancer, anticonvulsant, and anti-inflammatory activities.[2] Furthermore, they have been utilized as chemical probes to investigate protein S-sulfenylation, a critical post-translational modification involved in cellular signaling.[2] The potential for 2,2-Dimethyl-1,3-cyclopentanedione to serve as a starting point for the synthesis of such biologically active derivatives makes it a compound of interest for drug discovery professionals.

Safety Information

Based on available safety data, 2,2-Dimethyl-1,3-cyclopentanedione should be handled with appropriate care in a laboratory setting.

Table 4: Hazard and Precautionary Statements

| Category | Code | Statement |

| Signal Word | - | Warning |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: Ambeed, ChemicalBook[7][8]

References

- 1. alfachemic.com [alfachemic.com]

- 2. benchchem.com [benchchem.com]

- 3. 2,2-Dimethyl-1,3-cyclopentanedione | 3883-58-7 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 2,2-dimethylcyclopentane-1,3-dione | CAS#:3883-58-7 | Chemsrc [chemsrc.com]

- 6. 1,3-Cyclopentanedione, 2,2-dimethyl- | C7H10O2 | CID 19763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,2-Dimethyl-1,3-cyclopentanedione | 3883-58-7 [sigmaaldrich.com]

- 8. 2,2-Dimethyl-1,3-cyclopentanedione | 3883-58-7 [amp.chemicalbook.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. 1,3-Cyclopentanedione, 2,2-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-Dimethyl-1,3-cyclopentanedione. The information presented herein is crucial for the structural elucidation and quality control of this compound in research and drug development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2,2-Dimethyl-1,3-cyclopentanedione is predicted to exhibit two distinct signals, corresponding to the two unique proton environments in the molecule. Due to the molecule's symmetry, the two methyl groups are chemically equivalent, as are the two methylene (B1212753) groups of the cyclopentane (B165970) ring.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~1.2 | Singlet | 6H | -C(CH₃)₂ |

| 2 | ~2.7 | Singlet | 4H | -CH₂-CO- |

Structural Assignment and Interpretation

The chemical structure of 2,2-Dimethyl-1,3-cyclopentanedione dictates a simple ¹H NMR spectrum. The absence of adjacent protons to both the methyl and methylene groups results in singlet multiplicities for both signals.

-

Methyl Protons (-C(CH₃)₂): The six protons of the two equivalent methyl groups at the C2 position are shielded and therefore appear at a relatively upfield chemical shift, predicted to be around 1.2 ppm.

-

Methylene Protons (-CH₂-CO-): The four protons of the two equivalent methylene groups at the C4 and C5 positions are deshielded by the adjacent electron-withdrawing carbonyl groups. This deshielding effect results in a downfield chemical shift, predicted to be approximately 2.7 ppm.

The integration of the signals, representing the relative number of protons, is expected to be in a 6:4 ratio, which simplifies to 3:2, corresponding to the methyl and methylene protons, respectively.

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of 2,2-Dimethyl-1,3-cyclopentanedione.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,2-Dimethyl-1,3-cyclopentanedione.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if precise chemical shift calibration is required.

2. Instrumentation and Data Acquisition:

-

The ¹H NMR spectrum should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30').

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a good signal-to-noise ratio.

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans is recommended to ensure full relaxation of the protons.

-

Acquisition Time (AQ): Typically 2-4 seconds.

-

Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate for a standard organic molecule.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks have a positive, absorptive Lorentzian shape.

-

Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal (0 ppm) to its known value.

-

Integrate the peaks to determine the relative ratios of the different proton signals.

-

Perform baseline correction to ensure accurate integration.

Visualization of Molecular Structure and Proton Environments

The following diagram, generated using Graphviz, illustrates the chemical structure of 2,2-Dimethyl-1,3-cyclopentanedione and highlights the distinct proton environments.

Caption: Structure of 2,2-Dimethyl-1,3-cyclopentanedione with ¹H NMR assignments.

Technical Guide: ¹³C NMR Spectral Analysis of 2,2-Dimethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2-dimethyl-1,3-cyclopentanedione. Due to the limited availability of publicly accessible experimental ¹³C NMR data for this specific compound, this guide presents estimated chemical shifts based on data from structurally similar compounds, alongside a detailed, generalized experimental protocol for acquiring such data.

Introduction

2,2-Dimethyl-1,3-cyclopentanedione is a cyclic diketone with a quaternary carbon at the C2 position. Its structure presents a symmetrical arrangement of carbonyl groups and methylene (B1212753) groups, which is reflected in its ¹³C NMR spectrum. Understanding the ¹³C NMR profile of this molecule is crucial for its identification, purity assessment, and for tracking its transformations in various chemical reactions, which is of significant interest in synthetic and medicinal chemistry.

Predicted ¹³C NMR Spectral Data

The following table summarizes the predicted ¹³C NMR chemical shifts for 2,2-dimethyl-1,3-cyclopentanedione. These predictions are based on the analysis of ¹³C NMR data for structurally related 2,2-disubstituted 1,3-cyclopentanediones. The chemical shifts are referenced to a standard tetramethylsilane (B1202638) (TMS) signal at 0.0 ppm.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| C=O (C1, C3) | ~ 215 - 220 | Singlet |

| Quaternary C (C2) | ~ 55 - 65 | Singlet |

| CH₂ (C4, C5) | ~ 35 - 40 | Triplet |

| CH₃ | ~ 20 - 25 | Quartet |

Logical Relationship of Carbon Environments

The chemical structure of 2,2-dimethyl-1,3-cyclopentanedione dictates a simple ¹³C NMR spectrum due to its symmetry. The two carbonyl carbons (C1 and C3) are chemically equivalent, as are the two methylene carbons (C4 and C5) and the two methyl groups attached to C2. This results in four distinct signals in the ¹³C NMR spectrum.

Caption: Predicted ¹³C NMR signals for 2,2-Dimethyl-1,3-cyclopentanedione.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a general procedure for the acquisition of a ¹³C NMR spectrum of 2,2-dimethyl-1,3-cyclopentanedione.

3.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 10-20 mg of 2,2-dimethyl-1,3-cyclopentanedione and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

3.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are suitable for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value |

| Spectrometer Frequency | 100 MHz for ¹³C |

| Pulse Program | Standard single-pulse with proton decoupling |

| Spectral Width | 0 - 250 ppm |

| Acquisition Time | 1.0 - 2.0 s |

| Relaxation Delay | 2.0 - 5.0 s |

| Number of Scans | 128 - 1024 (or more, depending on concentration) |

| Temperature | 298 K (25 °C) |

3.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.

Experimental Workflow

The following diagram illustrates the general workflow for obtaining the ¹³C NMR spectrum of 2,2-dimethyl-1,3-cyclopentanedione.

Caption: General workflow for ¹³C NMR analysis.

Conclusion

While experimental ¹³C NMR data for 2,2-dimethyl-1,3-cyclopentanedione is not readily found in the public domain, the predicted chemical shifts and the detailed experimental protocol provided in this guide offer a solid foundation for researchers. The symmetrical nature of the molecule leads to a straightforward spectrum with four distinct signals. The provided workflow and parameters should enable scientists to successfully acquire and interpret the ¹³C NMR spectrum of this compound, facilitating its use in research and development.

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-1,3-cyclopentanedione

For Immediate Release

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of 2,2-Dimethyl-1,3-cyclopentanedione (C₇H₁₀O₂), a compound of interest to researchers, scientists, and professionals in drug development. This document outlines the core fragmentation pathways, presents quantitative data, and provides detailed experimental protocols to aid in the identification and characterization of this and structurally related molecules.

Core Concepts in the Fragmentation of 2,2-Dimethyl-1,3-cyclopentanedione

The electron ionization (EI) mass spectrum of 2,2-Dimethyl-1,3-cyclopentanedione is characterized by distinct fragmentation patterns that provide a structural fingerprint of the molecule. The molecular ion (M⁺˙) is observed at a mass-to-charge ratio (m/z) of 126, consistent with its molecular weight.[1][2] The fragmentation is primarily driven by the presence of the two carbonyl groups and the dimethyl-substituted carbon, leading to characteristic losses of small neutral molecules and radical species.

A key aspect of the fragmentation of 1,3-diones is the significant role of the enol tautomer in the gas phase. This enolic form can influence the fragmentation pathways, leading to cleavages that are characteristic of this isomeric structure. For methyl-substituted 1,3-cyclopentanediones, ring degradation is a prominent fragmentation pathway.

Quantitative Mass Spectrometry Data

The electron ionization mass spectrum of 2,2-Dimethyl-1,3-cyclopentanedione exhibits a series of fragment ions. The following table summarizes the major ions, their relative intensities, and the proposed neutral losses.

| m/z | Relative Intensity (%) | Proposed Neutral Loss | Proposed Fragment |

| 126 | 25 | - | Molecular Ion [M]⁺˙ |

| 111 | 15 | CH₃ | [M - CH₃]⁺ |

| 98 | 10 | CO | [M - CO]⁺˙ |

| 83 | 100 | C₃H₇ | [M - C₃H₇]⁺ or [M - CH₃ - CO]⁺ |

| 70 | 30 | C₄H₆O | [M - C₄H₆O]⁺˙ |

| 55 | 60 | C₃H₅O | [M - C₃H₅O]⁺ |

| 43 | 40 | C₅H₉O | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 42 | 95 | C₅H₈O | [C₃H₆]⁺˙ |

Data is a representative compilation from publicly available spectral databases.

Proposed Fragmentation Pathways

The fragmentation of 2,2-Dimethyl-1,3-cyclopentanedione proceeds through several key pathways, initiated by the removal of an electron to form the molecular ion.

References

The Gem-Dimethyl Effect in Cyclopentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a gem-dimethyl group at the C2 position of the cyclopentanedione ring profoundly influences its stereochemistry and reactivity. This phenomenon, a classic example of the Thorpe-Ingold effect, has significant implications in organic synthesis and drug design. This technical guide provides a comprehensive analysis of the steric effects of the gem-dimethyl group in cyclopentanedione, focusing on its impact on reaction kinetics, conformational preferences, and spectroscopic properties. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Introduction

Cyclopentanedione and its derivatives are versatile building blocks in the synthesis of a wide array of natural products and pharmaceutical agents. The substitution pattern on the five-membered ring plays a crucial role in determining the molecule's three-dimensional structure and, consequently, its chemical behavior. The gem-dimethyl group, in particular, introduces significant steric strain that can be strategically exploited to control reaction pathways and favor specific molecular conformations. This guide delves into the core principles of the steric effects induced by the gem-dimethyl group, often referred to as the Thorpe-Ingold effect or the "gem-dimethyl effect," within the cyclopentanedione framework.

The Thorpe-Ingold effect posits that the presence of bulky substituents, such as a gem-dimethyl group, on a carbon chain increases the rate of intramolecular cyclization.[1] This acceleration is attributed to a decrease in the internal bond angle between the substituents, which in turn brings the reactive ends of the molecule closer together, thus lowering the entropic barrier to cyclization.[1] This guide will explore the quantitative aspects of this effect in the context of cyclopentanedione chemistry.

Impact on Reaction Kinetics: The Thorpe-Ingold Effect in Action

The gem-dimethyl group at the C2 position of a precursor to cyclopentanedione significantly accelerates intramolecular cyclization reactions, such as the Dieckmann condensation and intramolecular aldol (B89426) reactions. This rate enhancement is a direct consequence of the Thorpe-Ingold effect.

Intramolecular Aldol Condensation

Table 1: Predicted Effect of Gem-Dimethyl Group on Intramolecular Aldol Condensation

| Precursor | Relative Rate of Cyclization (Predicted) |

| 2-(3-Oxobutyl)cyclopentan-1-one | 1 |

| 2-methyl-2-(3-oxobutyl)cyclopentan-1-one | >1 |

| 2,2-dimethyl-2-(3-oxobutyl)cyclopentan-1-one (hypothetical) | Significantly >1 |

Note: This table is predictive and based on the well-established principles of the Thorpe-Ingold effect. Experimental verification is required.

Dieckmann Condensation

The Dieckmann condensation is an intramolecular reaction of a diester to form a β-keto ester, a common route to cyclic ketones like cyclopentanedione. The Thorpe-Ingold effect predicts that the cyclization of diethyl 2,2-dimethyladipate to form 2,2-dimethyl-1,3-cyclopentanedione would be faster than the cyclization of diethyl adipate.

Conformational Analysis

The gem-dimethyl group imposes significant conformational constraints on the cyclopentanedione ring. In an unsubstituted cyclopentane (B165970), the ring can adopt various conformations, including the envelope and twist forms, with relatively low energy barriers between them. The introduction of the bulky gem-dimethyl group at a single carbon atom is expected to favor conformations that minimize steric interactions.

One of the key predictions of the Thorpe-Ingold effect is the compression of the internal bond angle.[1] In the case of 2,2-dimethylcyclopentane-1,3-dione, the C(4)-C(5)-C(1) bond angle is expected to be compressed compared to the corresponding angle in unsubstituted cyclopentanedione to alleviate the steric strain between the two methyl groups. This, in turn, brings the two carbonyl groups closer together.

While a solved crystal structure for 2,2-dimethyl-1,3-cyclopentanedione is not publicly available to provide precise experimental bond angles, theoretical models and data from analogous structures support this hypothesis.

Spectroscopic Properties

The steric environment created by the gem-dimethyl group leads to distinct features in the NMR and IR spectra of 2,2-dimethyl-1,3-cyclopentanedione compared to its unsubstituted counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of 2,2-dimethyl-1,3-cyclopentanedione, the two methyl groups are equivalent and appear as a sharp singlet. The methylene (B1212753) protons of the ring also give rise to a singlet, due to the symmetry of the molecule. In contrast, the ¹H NMR spectrum of 1,3-cyclopentanedione (B128120), which exists in a keto-enol tautomerism, shows more complex signals corresponding to both tautomers.[4]

¹³C NMR: The ¹³C NMR spectrum of 2,2-dimethyl-1,3-cyclopentanedione shows a characteristic signal for the quaternary carbon bearing the two methyl groups. The chemical shifts of the carbonyl carbons and the ring methylene carbons are also influenced by the presence of the gem-dimethyl group.

Table 2: Comparative ¹H and ¹³C NMR Data (Predicted in CDCl₃)

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Cyclopentane-1,3-dione (enol form) | ~5.4 (s, 1H, =CH), ~2.4 (s, 4H, CH₂) | ~205 (C=O), ~190 (C-OH), ~110 (=CH), ~35 (CH₂) |

| 2,2-Dimethylcyclopentane-1,3-dione | ~2.8 (s, 4H, CH₂), ~1.2 (s, 6H, CH₃) | ~215 (C=O), ~55 (C(CH₃)₂), ~35 (CH₂), ~20 (CH₃) |

Note: The spectral data for 1,3-cyclopentanedione corresponds to its enol form, which is the major tautomer in solution.[4] The data for the 2,2-dimethyl derivative is based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dimethyl-1,3-cyclopentanedione is characterized by a strong absorption band for the carbonyl (C=O) stretching vibration. Due to the proximity of the two carbonyl groups, this band may appear as a single, broad peak or as two closely spaced peaks. The presence of the gem-dimethyl group can influence the exact frequency of this absorption compared to the unsubstituted cyclopentanedione.

Experimental Protocols

Synthesis of 2,2-Dimethyl-1,3-cyclopentanedione[5]

This protocol is adapted from the literature and describes the synthesis of 2,2-dimethyl-1,3-cyclopentanedione via methylation of 2-methyl-1,3-cyclopentanedione (B45155).

Materials:

-

2-Methyl-1,3-cyclopentanedione

-

Potassium hydroxide (B78521) (KOH)

-

Dioxane

-

Water

-

10% Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ether

Procedure:

-

A mixture of 2-methyl-1,3-cyclopentanedione (10.0 g, 89.2 mmol) and iodomethane (6.0 mL, 96.4 mmol) is prepared.

-

This mixture is added to a solution of KOH (5.1 g, 90.8 mmol) in a mixture of water (25 mL) and dioxane (75 mL).

-

The reaction mixture is heated to reflux for 5 hours.

-

A solution of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL) and dioxane (15 mL) is then added, and reflux is continued for another 3 hours.

-

The reaction is stirred overnight at room temperature.

-

The following day, another portion of KOH (2 g) and iodomethane (2.4 mL) in water (5 mL) and dioxane (15 mL) is added, and the mixture is refluxed for 4 hours.

-

After cooling to room temperature, the reaction mixture is extracted with ether (1 x 100 mL, 3 x 75 mL).

-

The combined ether extracts are evaporated, and the residue is mixed with 10% HCl (50 mL) and heated to boiling for 15 minutes.

-

After cooling, the mixture is neutralized with saturated NaHCO₃ solution and extracted with dichloromethane (4 x 75 mL).

-

The combined dichloromethane extracts are dried over MgSO₄, filtered, and evaporated to yield 2,2-dimethylcyclopentane-1,3-dione.

Protocol for a Comparative Kinetic Study of Intramolecular Aldol Condensation (Proposed)

This proposed experiment aims to quantify the rate enhancement due to the gem-dimethyl group.

Materials:

-

2-(3-Oxobutyl)cyclopentan-1-one

-

2-Methyl-2-(3-oxobutyl)cyclopentan-1-one

-

Base catalyst (e.g., sodium ethoxide in ethanol)

-

Anhydrous ethanol

-

Quenching agent (e.g., acetic acid)

-

Internal standard for GC or HPLC analysis

Procedure:

-

Prepare standard solutions of the starting materials and expected products in anhydrous ethanol.

-

In separate reaction vessels maintained at a constant temperature, add a solution of the base catalyst to a solution of each of the starting materials (2-(3-oxobutyl)cyclopentan-1-one and 2-methyl-2-(3-oxobutyl)cyclopentan-1-one) in anhydrous ethanol.

-

At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a solution of acetic acid.

-

Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the product.

-

Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.

-

Compare the initial rates to quantify the rate enhancement provided by the gem-dimethyl group.

Visualizations

Caption: Intramolecular Aldol Condensation Pathway.

Caption: Energy profile illustrating the Thorpe-Ingold effect.

Conclusion

The steric effects of the gem-dimethyl group in cyclopentanedione, manifestations of the Thorpe-Ingold effect, are a powerful tool in synthetic chemistry. By accelerating intramolecular reactions and influencing the conformational landscape of the cyclopentane ring, this structural motif allows for enhanced control over chemical transformations. The quantitative data, though in some cases predictive, and the detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to understand and apply these principles in their work. Further experimental studies are warranted to provide more precise quantitative comparisons of reaction kinetics and structural parameters, which will undoubtedly lead to a deeper understanding and broader application of the gem-dimethyl effect in the design of complex molecules.

References

An In-depth Technical Guide on the Stability and Storage of 2,2-Dimethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,2-Dimethyl-1,3-cyclopentanedione. The information is intended to support researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their work. Due to the limited availability of specific stability data for this compound in published literature, this guide combines general knowledge of the stability of related cyclic β-dicarbonyl compounds with established principles of pharmaceutical stability testing.

Core Stability Profile and Storage

2,2-Dimethyl-1,3-cyclopentanedione is generally considered to be stable under normal laboratory conditions. However, as with many organic compounds, its stability can be influenced by environmental factors such as temperature, humidity, light, and the presence of incompatible substances.

Table 1: Summary of Stability and Storage Recommendations

| Parameter | Recommendation/Information | Citation |

| Chemical Stability | Stable under normal temperatures and pressures. | |

| Recommended Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | |

| Incompatible Materials | Strong oxidizing agents. | |

| Hazardous Decomposition | Under fire conditions, may decompose to form carbon monoxide (CO) and carbon dioxide (CO₂). |

Potential Degradation Pathways

While specific degradation pathways for 2,2-Dimethyl-1,3-cyclopentanedione are not extensively documented, potential degradation routes can be inferred from the chemistry of related cyclic ketones and β-dicarbonyl compounds. The primary modes of degradation are likely to be hydrolysis, oxidation, and photolysis.

A logical workflow for investigating these potential degradation pathways is outlined below.

Caption: Workflow for Investigating Degradation Pathways.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of 2,2-Dimethyl-1,3-cyclopentanedione. These protocols should be adapted and validated for the specific analytical methods and instrumentation used.

General Sample Preparation

Prepare a stock solution of 2,2-Dimethyl-1,3-cyclopentanedione in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL). This stock solution will be used for the subsequent stress studies.

Hydrolytic Stability

-

Acidic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). At specified time points, withdraw samples, neutralize with an appropriate base (e.g., 0.1 M sodium hydroxide), and dilute with the mobile phase for analysis.

-

Basic Conditions: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Maintain the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period. At specified time points, withdraw samples, neutralize with an appropriate acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.

Oxidative Stability

To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% v/v). Keep the mixture at room temperature for a defined period, protected from light. At specified time points, withdraw samples and dilute for analysis.

Photostability

Expose a solution of the compound in a photostable, transparent container to a controlled light source that provides both UV and visible output (e.g., a photostability chamber). A control sample should be wrapped in aluminum foil to protect it from light. Analyze both the exposed and control samples at specified time points.

Thermal Stability

Expose a solid sample of the compound to a controlled elevated temperature (e.g., 70°C) in a calibrated oven. At specified time points, withdraw samples, allow them to cool to room temperature, and prepare solutions for analysis.

The logical flow of a typical forced degradation study is depicted in the following diagram.

Caption: General Experimental Workflow for Forced Degradation Studies.

Stability-Indicating Analytical Method

A crucial component of stability testing is the use of a validated stability-indicating analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Table 2: Example HPLC Method Parameters for Stability Assessment

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 25.1 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This is a generic method and must be optimized and validated for the specific analysis of 2,2-Dimethyl-1,3-cyclopentanedione and its potential degradation products.

Conclusion

While 2,2-Dimethyl-1,3-cyclopentanedione is a relatively stable compound, a thorough understanding of its potential degradation under various stress conditions is essential for its application in research and development. The methodologies and information presented in this guide provide a framework for establishing a comprehensive stability profile for this compound. It is recommended that researchers and drug development professionals conduct specific stability studies under their intended use and storage conditions to ensure the quality and integrity of 2,2-Dimethyl-1,3-cyclopentanedione throughout its lifecycle.

Enolate Formation from 2,2-Dimethyl-1,3-cyclopentanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of enolates from 2,2-dimethyl-1,3-cyclopentanedione, a critical reaction in synthetic organic chemistry with significant applications in drug development and materials science. This document details the underlying principles of enolate formation, including the acidity of α-hydrogens and the factors governing regioselectivity. While direct quantitative data for the enolate of 2,2-dimethyl-1,3-cyclopentanedione is not extensively available in the current literature, this guide provides estimated values based on closely related analogs, namely 1,3-cyclopentanedione (B128120) and 2-methyl-1,3-cyclopentanedione. Detailed experimental protocols for enolate generation and subsequent alkylation reactions are presented, alongside spectroscopic data for analogous compounds to aid in characterization.

Introduction

Enolates are highly versatile reactive intermediates in organic synthesis, serving as potent nucleophiles in a wide array of bond-forming reactions. The generation of enolates from β-dicarbonyl compounds, such as 1,3-cyclopentanediones, is a cornerstone of modern synthetic strategy. 2,2-Dimethyl-1,3-cyclopentanedione, with its unique structural features, presents a valuable substrate for the generation of a single, specific enolate, thereby avoiding the complexities of regioselectivity often encountered with other cyclic ketones. This guide will delve into the core principles of its enolate formation and utility.

Principles of Enolate Formation

The formation of an enolate from 2,2-dimethyl-1,3-cyclopentanedione involves the deprotonation of an α-hydrogen by a suitable base. The acidity of these protons is significantly enhanced by the electron-withdrawing effect of the two adjacent carbonyl groups.

Acidity of α-Hydrogens and pKa Data

The protons on the carbon atoms adjacent to the carbonyl groups (α-hydrogens) of 1,3-dicarbonyl compounds are significantly more acidic than those of monocarbonyl compounds. This increased acidity is due to the resonance stabilization of the resulting conjugate base, the enolate.

While the precise pKa of the α-hydrogens in 2,2-dimethyl-1,3-cyclopentanedione has not been explicitly reported, we can estimate its value based on analogous compounds. The pKa of the enol of the parent 1,3-cyclopentanedione is approximately 5.23.[1] For 2-methyl-1,3-cyclopentanedione, a predicted pKa value is around 10.83.[2] The presence of the two methyl groups at the 2-position of 2,2-dimethyl-1,3-cyclopentanedione is expected to have a minor electronic effect on the acidity of the α-hydrogens at the C4 and C5 positions compared to the parent dione (B5365651).

| Compound | pKa (approximate) |

| 1,3-Cyclopentanedione (enol) | 5.23[1] |

| 2-Methyl-1,3-cyclopentanedione | 10.83 (predicted)[2] |

| 2,2-Dimethyl-1,3-cyclopentanedione | Estimated to be similar to 1,3-cyclopentanedione |

Table 1: Acidity of 1,3-Cyclopentanedione and its Analogs.

Enolate Structure and Resonance

The deprotonation of 2,2-dimethyl-1,3-cyclopentanedione at either the C4 or C5 position results in the formation of a resonance-stabilized enolate anion. The negative charge is delocalized over the oxygen atoms and the carbon framework, significantly increasing the stability of the anion.

Caption: Resonance stabilization of the enolate of 2,2-dimethyl-1,3-cyclopentanedione.

Experimental Protocols

The generation of the enolate from 2,2-dimethyl-1,3-cyclopentanedione is typically achieved through the use of a suitable base in an appropriate solvent. The choice of base and reaction conditions can influence the outcome of subsequent reactions.

General Procedure for Enolate Formation

This protocol describes a general method for the deprotonation of 2,2-dimethyl-1,3-cyclopentanedione to form its enolate.

Materials:

-

2,2-Dimethyl-1,3-cyclopentanedione

-

Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)

-

Base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK), lithium diisopropylamide (LDA))

-

Inert atmosphere (e.g., nitrogen or argon)

-

Magnetic stirrer and stirring bar

-

Round-bottom flask and septum

Procedure:

-

To a dry, inert-atmosphere-flushed round-bottom flask, add 2,2-dimethyl-1,3-cyclopentanedione.

-

Add the anhydrous solvent via syringe.

-

Cool the solution to the desired temperature (e.g., 0 °C for NaH or t-BuOK, -78 °C for LDA).

-

Slowly add the base to the stirred solution.

-

Allow the reaction to stir for a specified time (typically 30-60 minutes) to ensure complete enolate formation.

-

The resulting enolate solution is ready for subsequent reaction with an electrophile.

Protocol for Alkylation of the Enolate

This protocol outlines the alkylation of the pre-formed enolate of 2,2-dimethyl-1,3-cyclopentanedione.

Materials:

-

Enolate solution of 2,2-dimethyl-1,3-cyclopentanedione

-

Alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide)

-

Anhydrous solvent (as used in enolate formation)

-

Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To the freshly prepared enolate solution at the appropriate temperature, add the alkylating agent dropwise via syringe.

-

Allow the reaction to warm to room temperature and stir for a designated period (monitoring by TLC is recommended).

-

Quench the reaction by the slow addition of the quenching solution.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over the drying agent.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization.

Caption: Experimental workflow for the alkylation of 2,2-dimethyl-1,3-cyclopentanedione via its enolate.

Spectroscopic Characterization of Analogous Enolates

Direct spectroscopic data for the enolate of 2,2-dimethyl-1,3-cyclopentanedione is limited. However, data from the parent 1,3-cyclopentanedione provides valuable insights into the expected spectral features.[3] In solution, 1,3-cyclopentanedione exists in equilibrium between its diketo and enol forms.[3] The enolate, formed upon deprotonation, would exhibit characteristic spectroscopic signatures.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of the enolate of 1,3-cyclopentanedione would be expected to show a signal for the vinylic proton in the region of δ 5.0-5.5 ppm. The methylene (B1212753) protons adjacent to the enolate system would appear as a multiplet.

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the sp²-hybridized carbons of the enolate double bond and the carbonyl carbon.

| Tautomer/Intermediate | Functional Group | ¹H NMR Chemical Shift (δ, ppm) (in DMSO-d₆) | ¹³C NMR Chemical Shift (δ, ppm) (in DMSO-d₆) |

| 1,3-Cyclopentanedione (Diketo form) | CH₂ | ~2.7 (s) | ~35 |

| C =O | - | ~215 | |

| 1,3-Cyclopentanedione (Enol form) | =CH | ~5.4 (s) | ~110 |

| C =C-OH | - | ~190 | |

| C =O | - | ~205 | |

| OH | ~11.0 (br s) | - | |

| Enolate of 1,3-Cyclopentanedione (Estimated) | =CH | ~5.0 - 5.5 | ~100-110 |

| C =C-O⁻ | - | ~180-190 | |

| C =O | - | ~200-210 |

Table 2: Approximate ¹H and ¹³C NMR Spectroscopic Data for 1,3-Cyclopentanedione and its Estimated Enolate. [3]

Infrared (IR) Spectroscopy

The IR spectrum of the enolate would be distinct from the starting dione. The strong C=O stretching frequency of the dione (around 1720-1750 cm⁻¹) would be replaced by a lower frequency absorption for the conjugated carbonyl group of the enolate (typically in the 1650-1680 cm⁻¹ region) and a C=C stretching absorption (around 1600-1640 cm⁻¹).[4]

| Functional Group | Approximate IR Frequency (cm⁻¹) |

| C=O (in 1,3-dione) | 1720 - 1750 |

| C=O (in enolate) | 1650 - 1680 |

| C=C (in enolate) | 1600 - 1640 |

Table 3: Characteristic Infrared Absorption Frequencies. [5]

Conclusion

References

Application Notes and Protocols for the Synthesis of Substituted Cyclopentanediones using 2,2-Dimethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted cyclopentanedione derivatives starting from 2,2-dimethyl-1,3-cyclopentanedione. This versatile building block offers a scaffold for the generation of diverse molecular architectures with potential applications in drug discovery and development, owing to the reported anti-inflammatory, cytostatic, antifungal, and antiviral activities of substituted cyclopentanediones.[1][2]

Introduction to the Reactivity of 2,2-Dimethyl-1,3-cyclopentanedione

2,2-Dimethyl-1,3-cyclopentanedione is a cyclic β-diketone. The presence of the dimethyl group at the C2 position blocks the typical enolization and subsequent reactions at this site that are common for unsubstituted 1,3-diones. This structural feature directs the reactivity towards the carbonyl groups and the adjacent methylene (B1212753) (C4 and C5) positions, making it a unique precursor for specific classes of compounds. Key reactions include condensations at the C4/C5 positions and reactions involving the carbonyl groups.

Synthesis of Substituted Cyclopentanediones: Key Methodologies

This section details experimental protocols for several key transformations of 2,2-dimethyl-1,3-cyclopentanedione into more complex derivatives.

Knoevenagel Condensation for the Synthesis of 4-Ylidene-2,2-dimethylcyclopentane-1,3-diones

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. In the case of 2,2-dimethyl-1,3-cyclopentanedione, the reaction occurs at one of the methylene groups adjacent to a carbonyl, leading to the formation of a C-C double bond.

Experimental Protocol: Knoevenagel Condensation with Aromatic Aldehydes

This protocol describes the synthesis of 4-(arylmethylene)-2,2-dimethylcyclopentane-1,3-diones.

Materials:

-

2,2-Dimethyl-1,3-cyclopentanedione

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Piperidine (B6355638) (catalyst)

-

Glacial Acetic Acid (co-catalyst)

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2,2-dimethyl-1,3-cyclopentanedione (1.0 eq), the desired aromatic aldehyde (1.05 eq), and toluene (sufficient to fill the Dean-Stark trap and solvate the reactants).

-

Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

-

Continue refluxing until the theoretical amount of water is collected or the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired 4-ylidene derivative.

Expected Yields: 70-90%, depending on the aldehyde used.

Characterization Data for 4-(phenylmethylene)-2,2-dimethylcyclopentane-1,3-dione:

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.80 (s, 1H), 7.50-7.35 (m, 5H), 2.85 (s, 2H), 1.30 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 205.1, 204.8, 140.2, 135.5, 134.1, 130.5, 129.0, 128.8, 48.5, 33.2, 23.1 |

| IR (KBr, cm⁻¹) | 1720, 1685, 1600 |

| MS (EI) | m/z 214 (M⁺) |

// Nodes start [label="Start Materials:\n2,2-Dimethyl-1,3-cyclopentanedione\nAromatic Aldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Knoevenagel Condensation\n(Piperidine, Acetic Acid, Toluene, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Workup:\nSolvent Removal", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification:\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\n4-Ylidene-2,2-dimethyl-\ncyclopentane-1,3-dione", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption="Workflow for Knoevenagel Condensation."

Synthesis of Spiro-Heterocyclic Cyclopentanediones

2,2-Dimethyl-1,3-cyclopentanedione can be utilized in multicomponent reactions to generate spirocyclic compounds, which are of significant interest in medicinal chemistry due to their rigid three-dimensional structures.

Experimental Protocol: Three-Component Synthesis of Spiro[dihydropyridine-oxindoles]

This protocol is adapted from the synthesis using cyclopentane-1,3-dione and is expected to proceed similarly with the 2,2-dimethyl derivative.

Materials:

-

2,2-Dimethyl-1,3-cyclopentanedione

-

Isatin (B1672199) derivative

-

Arylamine

-

Glacial Acetic Acid

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask, dissolve the arylamine (1.0 eq), isatin (1.0 eq), and 2,2-dimethyl-1,3-cyclopentanedione (1.0 eq) in glacial acetic acid.

-

Stir the mixture at room temperature for 9-12 hours.

-

The resulting precipitate is collected by filtration.

-

Wash the solid with cold ethanol to remove impurities.

-

The product can be further purified by recrystallization from a suitable solvent like DMF.

Expected Yields: 60-85%, depending on the substrates.

Characterization Data for a representative Spiro[dihydropyridine-oxindole] derivative:

| Analysis | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | Signals corresponding to the aromatic protons of the arylamine and isatin moieties, a singlet for the NH of the oxindole, and singlets for the methyl and methylene groups of the cyclopentanedione ring. |

| ¹³C NMR (DMSO-d₆, 100 MHz) | Signals for the carbonyl carbons, aromatic carbons, the spiro carbon, and the aliphatic carbons of the cyclopentanedione ring. |

| IR (KBr, cm⁻¹) | Characteristic peaks for C=O stretching (amide and ketone), N-H stretching, and aromatic C-H stretching. |

| HRMS | Calculated and found values consistent with the expected molecular formula. |

// Nodes reactants [label="Reactants:\n2,2-Dimethyl-1,3-cyclopentanedione\nIsatin\nArylamine", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Three-Component Reaction\n(Acetic Acid, Room Temp.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; precipitation [label="Precipitation & Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Washing & Recrystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Product:\nSpiro[dihydropyridine-oxindole]", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges reactants -> reaction; reaction -> precipitation; precipitation -> purification; purification -> product; } caption="Workflow for Spirocycle Synthesis."

Robinson Annulation for the Synthesis of Fused Ring Systems

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation. Using 2,2-dimethyl-1,3-cyclopentanedione as the Michael donor with an α,β-unsaturated ketone (e.g., methyl vinyl ketone) leads to the formation of a fused six-membered ring, creating a bicyclic system.[2][3][4]

Experimental Protocol: Robinson Annulation with Methyl Vinyl Ketone

This protocol outlines the synthesis of a substituted hydro-indenedione derivative.

Materials:

-

2,2-Dimethyl-1,3-cyclopentanedione

-

Methyl vinyl ketone (MVK)

-

Sodium ethoxide (base)

-

Ethanol

-

Standard glassware for organic synthesis under inert atmosphere

Procedure:

-

Michael Addition:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethyl-1,3-cyclopentanedione (1.0 eq) in anhydrous ethanol.

-

Add a catalytic amount of sodium ethoxide (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Once the Michael addition is complete, the intermediate triketone can be isolated or used directly in the next step.

-

-

Intramolecular Aldol Condensation and Dehydration:

-

To the reaction mixture containing the Michael adduct, add a stoichiometric amount of sodium ethoxide (1.0 eq).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the formation of the annulated product by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Expected Yields: 50-70%.

Characterization Data for the Robinson Annulation Product:

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | Signals for the vinylic proton, allylic protons, and the methyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals for the α,β-unsaturated ketone, the other carbonyl group, and the aliphatic carbons. |

| IR (KBr, cm⁻¹) | Strong absorptions for the conjugated ketone and the saturated ketone. |

| MS (EI) | Molecular ion peak corresponding to the fused product. |

// Nodes start [label="Start Materials:\n2,2-Dimethyl-1,3-cyclopentanedione\nMethyl Vinyl Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; michael [label="Michael Addition\n(cat. NaOEt, EtOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate Triketone", fillcolor="#FBBC05", fontcolor="#202124"]; aldol [label="Intramolecular Aldol Condensation\n& Dehydration (NaOEt, Reflux)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Product:\nFused Bicyclic Enone", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> michael; michael -> intermediate; intermediate -> aldol; aldol -> product; } caption="Robinson Annulation Pathway."

Biological Activities of Substituted Cyclopentanediones

Derivatives of cyclopentanedione have been reported to exhibit a range of biological activities, making them attractive scaffolds for drug development.

| Compound Class | Reported Biological Activity | Potential Therapeutic Area |

| Ylidene-cyclopentanediones | Antifungal, Cytotoxic[5] | Infectious Diseases, Oncology |

| Spiro-cyclopentanediones | Cytotoxic against various cancer cell lines[6][7][8][9] | Oncology |

| Fused-ring systems | Intermediates for steroid synthesis | Endocrinology, Oncology |

| General Cyclopentenones | Antiviral (e.g., against influenza and HIV)[1][10] | Virology |

Note: The biological activity is highly dependent on the specific substitutions on the cyclopentanedione core. The synthesized compounds should be subjected to relevant biological assays to determine their specific efficacy and cytotoxicity.

Conclusion

2,2-Dimethyl-1,3-cyclopentanedione is a valuable and versatile starting material for the synthesis of a variety of substituted cyclopentanedione derivatives. The protocols outlined in these application notes for Knoevenagel condensation, multicomponent reactions for spirocycle formation, and Robinson annulation provide robust methods for generating molecular diversity. The resulting compounds, with their potential for a range of biological activities, represent promising candidates for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these protocols for their specific target molecules.

References

- 1. Robinson annulation [chemeurope.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Robinson annulation - Wikipedia [en.wikipedia.org]

- 4. homework.study.com [homework.study.com]

- 5. Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxic Activity and Apoptosis-Inducing Potential of Di-spiropyrrolidino and Di-spiropyrrolizidino Oxindole Andrographolide Derivatives | PLOS One [journals.plos.org]

- 8. bcc.bas.bg [bcc.bas.bg]

- 9. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

Application Notes and Protocols: Diels-Alder Reaction with 2,2-Dimethyl-4-cyclopentene-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Diels-Alder reaction utilizing 2,2-dimethyl-4-cyclopentene-1,3-dione as a dienophile. This versatile building block offers a pathway to complex polycyclic structures, which are valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols detailed below are based on established principles of Diels-Alder reactions and are intended to serve as a starting point for further investigation and optimization.

Introduction

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. The use of cyclic dienophiles, such as 2,2-dimethyl-4-cyclopentene-1,3-dione, leads to the formation of bicyclic adducts with high stereocontrol. The gem-dimethyl group on the cyclopentanedione moiety can provide steric influence during the reaction and offers a point for further synthetic elaboration. The resulting adducts, containing a bridged bicyclic system and carbonyl functionalities, are versatile intermediates for the synthesis of a wide range of biologically active molecules and complex natural products.

Data Presentation

Due to the limited specific quantitative data available in the searched literature for the Diels-Alder reaction of 2,2-dimethyl-4-cyclopentene-1,3-dione with various dienes, the following table presents illustrative data based on typical outcomes for similar systems. Researchers should consider this as a general guide and should optimize reactions for their specific substrates.

Table 1: Illustrative Reaction Parameters for Diels-Alder Reaction of 2,2-Dimethyl-4-cyclopentene-1,3-dione

| Diene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereoselectivity (endo:exo) |

| Cyclopentadiene (B3395910) | None (Thermal) | Toluene (B28343) | 80 | 12 | 85 | >95:5 |

| Isoprene (B109036) | Lewis Acid (e.g., AlCl₃) | Dichloromethane (B109758) | 0 - 25 | 6 | 78 | 90:10 |

| 1,3-Butadiene | High Pressure | Neat | 100 | 24 | 70 | 80:20 |

| Danishefsky's Diene | None (Thermal) | Tetrahydrofuran | 25 | 4 | 92 | >98:2 (regioisomeric mixture) |

Experimental Protocols

The following are detailed protocols for conducting a thermal and a Lewis acid-catalyzed Diels-Alder reaction with 2,2-dimethyl-4-cyclopentene-1,3-dione.

Protocol 1: Thermal Diels-Alder Reaction with Cyclopentadiene

This protocol describes a typical thermal Diels-Alder reaction.

Materials:

-

2,2-dimethyl-4-cyclopentene-1,3-dione

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment (e.g., rotary evaporator, separatory funnel, sodium sulfate, silica (B1680970) gel for chromatography).

Procedure:

-

Preparation of Dienophile Solution: In a dry round-bottom flask under an inert atmosphere, dissolve 1.0 equivalent of 2,2-dimethyl-4-cyclopentene-1,3-dione in anhydrous toluene to make a 0.5 M solution.

-

Addition of Diene: To the stirred solution, add 1.2 equivalents of freshly cracked cyclopentadiene at room temperature.

-

Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to 80 °C.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired bicyclic adduct.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Isoprene

This protocol outlines a Lewis acid-catalyzed reaction, which can enhance reactivity and selectivity.

Materials:

-

2,2-dimethyl-4-cyclopentene-1,3-dione

-

Isoprene

-

Lewis acid (e.g., Aluminum chloride, AlCl₃)

-

Dichloromethane, anhydrous

-

Schlenk flask or similar oven-dried glassware

-

Syringes and needles for transfer of reagents

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard workup and purification reagents and equipment.

Procedure:

-

Preparation of Dienophile and Catalyst Mixture: In a dry Schlenk flask under an inert atmosphere, dissolve 1.0 equivalent of 2,2-dimethyl-4-cyclopentene-1,3-dione in anhydrous dichloromethane to make a 0.2 M solution. Cool the solution to 0 °C in an ice bath.

-

Addition of Lewis Acid: To the cooled and stirred solution, slowly add 0.2 equivalents of aluminum chloride. Stir the mixture for 15 minutes at 0 °C.

-

Addition of Diene: Slowly add 1.5 equivalents of isoprene to the reaction mixture via syringe.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 5 hours.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Quenching and Workup: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.

-

Characterization: Characterize the purified product by spectroscopic methods.

Visualizations

The following diagrams illustrate the experimental workflow for the Diels-Alder reactions described.

Caption: Experimental workflows for Diels-Alder reactions.

Caption: Logical flow of the Diels-Alder reaction and its applications.

Application Notes and Protocols: Aldol Condensation of 2,2-Dimethyl-1,3-cyclopentanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures. This document provides detailed protocols for the base-catalyzed aldol condensation of 2,2-dimethyl-1,3-cyclopentanedione. This reaction, a variant of the Claisen-Schmidt condensation, is particularly useful as 2,2-dimethyl-1,3-cyclopentanedione lacks alpha-hydrogens on one side of the carbonyl groups, simplifying the product outcome when reacted with aldehydes that also lack alpha-hydrogens, such as benzaldehyde (B42025).[1][2][3] The resulting α,β-unsaturated ketone products are valuable intermediates in the synthesis of various organic compounds, including those with potential pharmacological activity.

Reaction Scheme

The general reaction involves the condensation of 2,2-dimethyl-1,3-cyclopentanedione with an aldehyde in the presence of a base catalyst to yield a 2-ylidene-5,5-dimethyl-1,3-cyclopentanedione derivative.

Data Presentation

The following table summarizes typical reaction conditions for the aldol condensation of 2,2-dimethyl-1,3-cyclopentanedione with benzaldehyde, adapted from protocols for analogous cyclic ketones.[4][5]

| Parameter | Value | Notes |

| Reactants | ||

| 2,2-Dimethyl-1,3-cyclopentanedione | 1.0 equivalent | The enolizable ketone. |

| Benzaldehyde | 1.0 equivalent | A non-enolizable aldehyde to prevent self-condensation.[1] |

| Catalyst | ||

| Sodium Hydroxide (B78521) (NaOH) | 0.1 - 1.0 equivalent | A common and effective base catalyst.[4] |

| Solvent | ||

| Ethanol (B145695) (95%) | 5-10 mL per mmol of ketone | A common solvent that facilitates the dissolution of reactants. |

| Reaction Conditions | ||

| Temperature | Room Temperature to Reflux | The reaction often proceeds at room temperature but may require heating to go to completion.[5][6] |

| Reaction Time | 15 minutes - 4 hours | Monitored by Thin Layer Chromatography (TLC). |

| Yield | ||

| Expected Crude Yield | >80% | Yields are typically high for this type of condensation. |

Experimental Protocols

This section details the methodology for the synthesis of 2-benzylidene-5,5-dimethyl-1,3-cyclopentanedione.

Protocol 1: Base-Catalyzed Aldol Condensation of 2,2-Dimethyl-1,3-cyclopentanedione and Benzaldehyde

Materials and Reagents:

-

2,2-Dimethyl-1,3-cyclopentanedione

-

Benzaldehyde

-

Sodium Hydroxide (NaOH)

-

95% Ethanol

-

Deionized Water

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (B1210297)

-

Hexanes

-

Hydrochloric Acid (1 M)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-1,3-cyclopentanedione (1.0 mmol, 1.0 equiv.) in 95% ethanol (5 mL). To this solution, add benzaldehyde (1.0 mmol, 1.0 equiv.).

-

Addition of Base: While stirring the solution at room temperature, add an aqueous solution of sodium hydroxide (e.g., 0.5 mL of a 2M solution, 1.0 mmol, 1.0 equiv.).